

Spectroscopic Characterization of 3-(pyridin-2-ylamino)propanoic acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(pyridin-2-ylamino)propanoic Acid

Cat. No.: B125571

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Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **3-(pyridin-2-ylamino)propanoic acid** (CAS No: 104961-64-0).[1][2][3][4][5][6] As an important intermediate in pharmaceutical synthesis, particularly for direct thrombin inhibitors like dabigatran etexilate, rigorous structural confirmation is paramount.[4][7][8] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide synthesizes predictive data based on established spectroscopic principles and data from analogous structures, offering a robust framework for researchers, scientists, and drug development professionals in their analytical endeavors.

Introduction

3-(pyridin-2-ylamino)propanoic acid is a bifunctional molecule incorporating a pyridine ring, a secondary amine linker, and a carboxylic acid moiety. Its molecular formula is $C_8H_{10}N_2O_2$ with a molecular weight of 166.18 g/mol .[1][2][3] The unique arrangement of these functional groups imparts specific chemical properties that are reflected in its spectroscopic signatures. Accurate interpretation of NMR, IR, and MS data is critical for confirming the identity, purity, and stability of this compound in research and development settings. This guide serves to elucidate these spectroscopic characteristics.

Molecular Structure and Predicted Spectroscopic Features

The structural integrity of **3-(pyridin-2-ylamino)propanoic acid** is the foundation of its function. The following diagram illustrates the molecular structure and numbering convention used for the subsequent spectroscopic analysis.

Figure 1: Molecular structure of **3-(pyridin-2-ylamino)propanoic acid** with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Based on the structure of **3-(pyridin-2-ylamino)propanoic acid**, the following ^1H and ^{13}C NMR signals are predicted.

Predicted ^1H NMR Data (in DMSO-d_6 , 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.00	d	1H	H-6'
~7.50	t	1H	H-4'
~6.80	d	1H	H-3'
~6.60	t	1H	H-5'
~6.50	t (br)	1H	N-H
~3.40	t	2H	H-2
~2.50	t	2H	H-3
~12.00	s (br)	1H	COOH

Why these predictions? The pyridine protons are expected in the aromatic region (δ 6.5-8.5 ppm). The H-6' proton, being adjacent to the electronegative nitrogen, will be the most downfield. The methylene protons (H-2 and H-3) will appear as triplets due to coupling with each other. The H-2 protons, being adjacent to the amine, will be more deshielded than the H-3

protons adjacent to the carbonyl group. The acidic proton of the carboxylic acid is expected to be a broad singlet at a very downfield chemical shift.

Predicted ^{13}C NMR Data (in DMSO-d₆, 100 MHz)

Chemical Shift (δ , ppm)	Assignment
~173.0	C-1 (C=O)
~158.0	C-2'
~148.0	C-6'
~137.0	C-4'
~112.0	C-3'
~106.0	C-5'
~40.0	C-2
~35.0	C-3

Rationale for Predictions: The carbonyl carbon (C-1) is characteristically found at the most downfield position. The pyridine carbons (C-2' to C-6') are expected in the range of δ 100-160 ppm. C-2', bonded to the amino group, will be significantly downfield. The aliphatic carbons of the propanoic acid chain (C-2 and C-3) will be the most upfield signals.

Experimental Protocol for NMR Data Acquisition

- Sample Preparation: Dissolve 5-10 mg of **3-(pyridin-2-ylamino)propanoic acid** in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ^1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.
 - Typical parameters: 32 scans, relaxation delay of 1-2 seconds, spectral width of 16 ppm.
 - Process the data with Fourier transformation, phase correction, and baseline correction.

- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: 1024 scans, relaxation delay of 2-5 seconds, spectral width of 220 ppm.
 - Process the data similarly to the ^1H spectrum.
- Data Analysis: Integrate the ^1H NMR signals and determine the chemical shifts and multiplicities. Assign the peaks in both ^1H and ^{13}C spectra to the corresponding atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
3300 - 2500	Broad	O-H stretch (Carboxylic Acid)
~3350	Medium	N-H stretch (Secondary Amine)
3100 - 3000	Medium	Aromatic C-H stretch
2980 - 2850	Medium	Aliphatic C-H stretch
~1710	Strong	C=O stretch (Carboxylic Acid)
~1600, ~1470	Medium-Strong	Aromatic C=C and C=N stretches
~1250	Medium	C-N stretch

Interpretation of Key Bands: The most characteristic feature will be a very broad absorption band from 3300 to 2500 cm^{-1} , which is indicative of the O-H stretching of a hydrogen-bonded carboxylic acid.^[9] Superimposed on this may be the N-H stretch of the secondary amine around 3350 cm^{-1} . A strong, sharp peak around 1710 cm^{-1} corresponds to the carbonyl (C=O)

stretch of the carboxylic acid. The presence of bands in the 1600-1470 cm^{-1} region confirms the aromatic pyridine ring.

Experimental Protocol for IR Data Acquisition

- Sample Preparation (ATR): Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Collect a background spectrum of the clean ATR crystal.
 - Collect the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
- Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity.

Mass Spectrometry Data

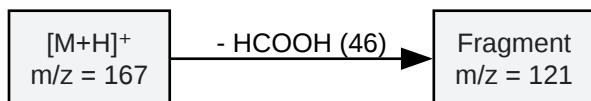
The molecular weight of **3-(pyridin-2-ylamino)propanoic acid** is 166.18 amu. In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily observed in positive ion mode.

- $[\text{M}+\text{H}]^+$: 167.0815 (calculated for $\text{C}_8\text{H}_{11}\text{N}_2\text{O}_2^+$)

Published data confirms the observation of the protonated molecule at m/z 167.[\[1\]](#)

Predicted Fragmentation Pathway

A plausible fragmentation pathway for the protonated molecule involves the loss of formic acid (HCOOH), which has a mass of 46.



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